molecular formula C14H12Cl4N4O2Zn B1498696 Fast Blue B Salt CAS No. 84633-94-3

Fast Blue B Salt

Cat. No.: B1498696
CAS No.: 84633-94-3
M. Wt: 475.5 g/mol
InChI Key: GPPKNJIWDULNQH-UHFFFAOYSA-J
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Description

Fast Blue B Salt (C₁₄H₁₂Cl₄N₄O₂Zn, molecular weight: 475.47) is a diazonium salt widely used in biochemical and histochemical applications. It appears as a dark green or brown powder, is light-sensitive, and requires storage at 2–8°C . Its primary applications include:

  • Diazo coupling reactions for detecting phosphatases .
  • Paper chromatography for flavonoids, amines, and phenols .
  • Protein staining and thin-layer chromatography (TLC) analysis of aflatoxins .
  • Maximum absorption at 371 nm, with ≥95% dye content in commercial preparations .

Notably, it is classified as carcinogenic (Category 1B) under the Globally Harmonized System (GHS) due to its o-dianisidine component .

Properties

CAS No.

84633-94-3

Molecular Formula

C14H12Cl4N4O2Zn

Molecular Weight

475.5 g/mol

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

GPPKNJIWDULNQH-UHFFFAOYSA-J

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Other CAS No.

84633-94-3

Origin of Product

United States

Preparation Methods

The synthesis of Fast Blue B Salt typically involves the reaction of zinc chloride with a ligand containing nitrogen and oxygen donor atoms. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Diazonium Coupling Reactions

Fast Blue B Salt reacts with electron-rich aromatic compounds (e.g., phenols, amines) to form stable azo dyes. This reaction is pH-dependent and critical for its staining applications:

Substrate Reaction Conditions Product Application
2-Hydroxy-3-naphthoic hydrazidepH 7.4–8.0, 4°CBlue-violet azo dye Aldehyde detection in tissues
β-Naphthyl acetateAlkaline phosphatase presentRed azo dye Enzyme activity assays (e.g., AChE)
Cannabinoids (THC/CBD)Methanolic solution, RTPurple chromogen Rapid drug quantification

The coupling mechanism involves electrophilic attack of the diazonium group on the aromatic ring, forming a covalent N=N bond. Reaction rates increase in mildly alkaline conditions (pH 7.5–8.5) .

Oxidation and Reduction

The diazonium group in this compound undergoes redox transformations under controlled conditions:

Oxidation

  • Reagents : H₂O₂, KMnO₄

  • Products : Quinone derivatives (yellow to brown)

  • Mechanism : Electron transfer from the diazonium group generates reactive intermediates, leading to ring hydroxylation.

Reduction

  • Reagents : NaBH₄, Zn/HCl

  • Products : Hydrazine derivatives (colorless)

  • Application : Used to terminate staining reactions or reduce background noise in assays.

Substitution Reactions

The chloride counterion in this compound can be replaced by nucleophiles:

Nucleophile Conditions Product
I⁻Acetone, RTFast Blue B iodide
SO₃²⁻Aqueous, pH 6.0Sulfonated derivative

These substitutions modify solubility and reactivity, enabling tailored formulations for specific assays .

Photochemical Degradation

This compound is light-sensitive, undergoing decomposition under UV/visible light:

  • Primary Pathway : Cleavage of the N=N bond, yielding aryl radicals and nitrogen gas .

  • Stabilizers : Addition of 1% PVP-K30 reduces degradation by 80% in aqueous solutions .

Comparative Reactivity with Analogues

Compound Reactivity with Phenols Optimal pH Stability
This compoundHigh7.5–8.0Moderate (light-sensitive)
Fast Blue RRModerate6.5–7.5High
Fast Garnet GBCLow8.0–9.0Low

This compound outperforms analogues in coupling efficiency with phenolic substrates but requires stringent light protection .

Scientific Research Applications

Fast Blue B Salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of metal-based drugs.

    Industry: this compound is used in the production of advanced materials, including nanomaterials and coordination polymers.

Mechanism of Action

The mechanism of action of Fast Blue B Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The zinc ion in the compound plays a crucial role in its activity, facilitating the binding to target molecules and modulating their function. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Chemical and Functional Properties

The table below compares Fast Blue B Salt with structurally or functionally related diazonium salts:

Compound CAS Number Molecular Formula Primary Applications Sensitivity/Performance Stability Safety Profile
This compound 14263-94-6 C₁₄H₁₂Cl₄N₄O₂Zn Phosphatase assays, histochemical staining, TLC N/A Light-sensitive; stable at 2–8°C Carcinogenic (Category 1B)
Fast Blue BB Salt Not specified Likely analogous structure Methanesulfinic acid detection via colorimetry Molar absorptivity: ~1.2×10⁴ L·mol⁻¹·cm⁻¹ Stable in methanol/butanol mixtures Likely carcinogenic (similar class)
Fast Corinth V Not provided Not provided Quantifying total phyto-cannabinoids (THC, CBD, CBN) in plants and oral fluids LOD: 0.003 mg/mL; RSD <10% Color stability for 1 month at 25°C No specific data
Fast Red B Salt Not provided Not provided Spectrophotometric drug analysis (e.g., β-naphthyl acetate in acetylcholinesterase assays) Linear range: 2–20 µg/mL Light-sensitive Moderate toxicity
Key Observations:
  • Structural Differences : this compound contains a zinc chloride complex and o-dianisidine, whereas Fast Blue BB Salt (used in methanesulfinic acid assays) may differ in substituents, enhancing its molar absorptivity .
  • Sensitivity: Fast Corinth V demonstrates superior sensitivity (LOD: 0.003 mg/mL) for cannabinoids compared to this compound’s broader but less quantified use in phosphatase assays .
  • Stability : this compound requires cold storage, while Fast Corinth V exhibits remarkable room-temperature stability .

Analytical Performance in Specific Assays

This compound in Phosphatase Detection
  • Used in histochemistry to detect alkaline phosphatase via hydrolysis of naphthol AS-BI phosphate, forming an insoluble blue precipitate .
  • Limitation : Susceptible to interference from heavy metals, necessitating high-purity reagents .
Fast Blue BB Salt in Methanesulfinic Acid Assays
  • Optimal molar ratio >50 for color development with methanesulfinic acid .
  • Extraction efficiency depends on methanol/butanol ratios (1:1 to 3:1) .
Fast Corinth V in Cannabinoid Quantification

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